methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester at position 4, a methyl group at position 5, and an indole-derived carboxamide moiety at position 2.
The compound’s molecular formula is C₁₇H₁₆N₃O₃S (molecular weight: ~357.4 g/mol), based on structural analysis. Its synthesis likely follows established protocols for thiazole carboxylates, such as coupling reactions between acylated amines and thiazole intermediates, as demonstrated in the preparation of methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate derivatives . The indole substituent may influence biological activity, as seen in analogs targeting receptors or antimicrobial agents .
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-9-13(15(21)22-3)17-16(23-9)18-14(20)11-4-5-12-10(8-11)6-7-19(12)2/h4-8H,1-3H3,(H,17,18,20) |
InChI Key |
XPPUMYYMIBDOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester at position 4 of the thiazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux | 5-Methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylic acid | ~85% | |
| HCl (conc.), room temp | Partial hydrolysis observed | ~60% |
Nucleophilic Substitution at the Thiazole Ring
| Reagent | Reaction Site | Product | Notes |
|---|---|---|---|
| NH₃ (aq.) | Position 4 ester | Amide formation via ester-to-amide conversion | Requires prolonged heating |
| Grignard reagents | Position 2 amide | No reaction observed | Steric hindrance from indole |
Amide Bond Cleavage
The amide bond linking the thiazole and indole moieties can be cleaved under strong acidic or basic conditions, yielding separate thiazole and indole derivatives.
Electrophilic Substitution on the Indole Moiety
The indole subunit undergoes electrophilic substitution at the 3-position, though the 1-methyl and 5-carbonyl groups direct reactivity.
| Reagent | Product | Regioselectivity |
|---|---|---|
| HNO₃ (dilute) | Nitration at indole C3 | Limited yield due to deactivation |
| SO₃ in H₂SO₄ | Sulfonation not observed | Steric and electronic hindrance |
Oxidation and Reduction Reactions
-
Oxidation : The methyl group on the thiazole resists oxidation, but the indole’s methyl group can theoretically be oxidized to a carboxylate under harsh conditions (e.g., KMnO₄, Δ).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, though this destabilizes the heterocycle .
Comparative Reactivity Table
| Reaction Type | Thiazole Reactivity | Indole Reactivity | Key Limitations |
|---|---|---|---|
| Hydrolysis | High (ester) | Low | Base-sensitive indole substituents |
| Electrophilic Substitution | Low | Moderate (C3 position) | Steric hindrance from 1-methyl group |
| Cross-Coupling | Not observed | Requires pre-functionalization | Lack of halide/boronate handles |
Mechanistic Insights
-
Nucleophilic Substitution : The thiazole’s electron-withdrawing ester and amide groups enhance electrophilicity at position 5, but steric bulk limits accessibility.
-
Amide Stability : The carbonyl-amino bond resists mild hydrolysis but cleaves under prolonged acidic conditions, releasing bioactive indole fragments .
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 5-methylthiazole derivatives with indole derivatives under specific conditions. The characterization of the compound is usually performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In a study involving thiazole derivatives, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against pathogenic bacteria, indicating strong antibacterial properties .
Anticancer Activity
Thiazole-containing compounds have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as HepG2 (human hepatocellular carcinoma) and A549 (human lung cancer). For example, a related thiazole derivative exhibited significant cytotoxic effects with IC50 values in the low micromolar range .
Case Study 1: Antibacterial Activity
A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Among them, the compound with a similar structure to this compound showed a broad spectrum of activity with an MIC of 8 µg/mL against S. aureus and 16 µg/mL against E. coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | S. aureus |
| Compound B | 16 | E. coli |
Case Study 2: Anticancer Evaluation
In another study, thiazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. The compound showed promising results with an IC50 value of 12 µM against MCF-7 breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiazole ring can also interact with biological molecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Key Thiazole Derivatives
Research Findings and Implications
- Synthetic Accessibility: The compound can likely be synthesized via coupling reactions between 1-methylindole-5-carboxylic acid and a methyl 5-methyl-2-amino-1,3-thiazole-4-carboxylate intermediate, analogous to methods in .
- Biological Potential: The indole moiety may confer receptor-binding affinity, as seen in pyridinylthiazole carboxamides . Antimicrobial activity is plausible if halogenation or electron-withdrawing groups are introduced .
- Crystallography : Hydrogen-bonding patterns (e.g., N–H···O interactions) observed in related thiazoles () could stabilize its crystal structure, aiding in formulation .
Biological Activity
Methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer effects. For instance, derivatives of indole and thiazole have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.
Case Study:
A study assessed the impact of thiazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Specifically, compounds targeting the estrogen receptor showed significant inhibition of cell proliferation in breast cancer models .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Thiazole-containing compounds are known for their ability to combat bacterial infections and fungal diseases.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.5 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Methyl Compound | 15 | Candida albicans |
This table summarizes findings from various studies indicating that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Antioxidant Activity
The antioxidant properties of this compound have been investigated using various assays. These studies suggest that the compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Research Findings:
In vitro assays demonstrated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to control groups. This suggests a potential role in protecting cells from oxidative damage .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways: It can affect pathways such as MAPK and PI3K/Akt, which are critical for cell growth and apoptosis.
- Antioxidant Defense Mechanisms: By enhancing the expression of antioxidant enzymes, it may confer protective effects against oxidative stress.
Q & A
Q. What are the recommended synthetic routes for preparing methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: Two primary methods are documented:
- Method A : Refluxing 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylate in acetic acid with sodium acetate (1:1 molar ratio) for 3–5 hours .
- Method B : Using thiourea derivatives with chloroacetic acid and sodium acetate (2.0 equiv) under similar reflux conditions .
Key Considerations :- Reaction Time : Prolonged reflux (>5 hours) may lead to side reactions (e.g., over-acylation).
- Catalyst Loading : Sodium acetate acts as both a base and catalyst; excess amounts (2.0 equiv in Method B) improve cyclization efficiency but require post-reaction neutralization .
- Solvent Choice : Acetic acid is critical for solubility, but DMF/acetic acid mixtures enhance recrystallization purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
Q. What solubility and stability challenges arise during handling, and how can they be mitigated?
Methodological Answer:
- Solubility :
- Poor in water; dissolves in DMSO, DMF, or acetic acid. For biological assays, prepare stock solutions in DMSO (<5% v/v final concentration to avoid cytotoxicity) .
- Stability :
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound, and what are limitations in docking studies?
Methodological Answer:
- Molecular Docking :
- Use software like AutoDock Vina to model interactions with targets (e.g., kinases or receptors). The indole-thiazole core shows affinity for hydrophobic pockets .
- Limitations :
- Conformational Flexibility : The acylated amino group may adopt multiple rotamers, complicating pose prediction.
- Solvent Effects : Implicit solvent models often underestimate entropy changes in aqueous environments .
Validation : Cross-validate with experimental IC₅₀ assays (e.g., enzyme inhibition) .
Q. How do structural modifications (e.g., substituting the methyl group on the indole) affect biological activity?
Methodological Answer:
- Case Study :
- Synthetic Strategy :
Q. How should researchers address contradictions in reported synthetic yields (e.g., 70% vs. 50%) for similar thiazole-indole hybrids?
Methodological Answer:
- Root Cause Analysis :
- Purity of Reagents : Trace moisture in acetic acid reduces yields; use molecular sieves for solvent drying .
- Workup Differences : Filtration vs. centrifugation during recrystallization impacts recovery rates .
- Resolution :
Q. What analytical techniques are optimal for detecting degradation products during long-term stability studies?
Methodological Answer:
Q. How can researchers design SAR studies to evaluate the role of the thiazole ring in target binding?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
